![molecular formula C14H10ClN3OS B5155976 3-(5-{[(4-chlorophenyl)thio]methyl}-1,2,4-oxadiazol-3-yl)pyridine](/img/structure/B5155976.png)
3-(5-{[(4-chlorophenyl)thio]methyl}-1,2,4-oxadiazol-3-yl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(5-{[(4-chlorophenyl)thio]methyl}-1,2,4-oxadiazol-3-yl)pyridine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a member of the oxadiazole family and is synthesized using specific methods that ensure its purity and effectiveness.
作用機序
The mechanism of action of 3-(5-{[(4-chlorophenyl)thio]methyl}-1,2,4-oxadiazol-3-yl)pyridine is not fully understood. However, studies have suggested that it may act by inhibiting specific enzymes or proteins involved in biological processes. For example, it has been shown to inhibit the activity of protein kinase C, which is involved in cell signaling pathways. It has also been found to inhibit the growth of certain cancer cells by inducing apoptosis, or programmed cell death.
Biochemical and physiological effects:
Studies have shown that 3-(5-{[(4-chlorophenyl)thio]methyl}-1,2,4-oxadiazol-3-yl)pyridine has various biochemical and physiological effects. It has been found to decrease the production of reactive oxygen species, which can cause cellular damage and inflammation. It has also been shown to reduce the expression of pro-inflammatory cytokines, which are involved in immune responses. Additionally, this compound has been found to inhibit the growth of certain cancer cells and bacteria.
実験室実験の利点と制限
The advantages of using 3-(5-{[(4-chlorophenyl)thio]methyl}-1,2,4-oxadiazol-3-yl)pyridine in lab experiments include its potential applications in various fields, its purity, and its effectiveness. However, limitations include the need for further studies to fully understand its mechanism of action and potential side effects.
将来の方向性
There are many future directions for the study of 3-(5-{[(4-chlorophenyl)thio]methyl}-1,2,4-oxadiazol-3-yl)pyridine. One potential direction is the development of new drugs based on this compound. It could also be used as a tool for studying biological processes and identifying potential therapeutic targets. Additionally, further studies could investigate its potential applications in other fields, such as agriculture and environmental science.
In conclusion, 3-(5-{[(4-chlorophenyl)thio]methyl}-1,2,4-oxadiazol-3-yl)pyridine is a chemical compound that has potential applications in various scientific research fields. Its synthesis method ensures its purity and effectiveness for scientific research purposes. Studies have shown its potential antitumor, antimicrobial, and anti-inflammatory effects, as well as its ability to inhibit specific enzymes and proteins. Further studies are needed to fully understand its mechanism of action and potential side effects, but it has many potential future directions for scientific research.
合成法
The synthesis of 3-(5-{[(4-chlorophenyl)thio]methyl}-1,2,4-oxadiazol-3-yl)pyridine involves the reaction of 4-chlorobenzyl mercaptan with ethyl 2-amino-5-cyanobenzoate in the presence of triethylamine and acetic anhydride. The resulting product is then reacted with hydrazine hydrate and acetic acid to obtain the final product. This method ensures the purity and effectiveness of the compound for scientific research purposes.
科学的研究の応用
3-(5-{[(4-chlorophenyl)thio]methyl}-1,2,4-oxadiazol-3-yl)pyridine has potential applications in various scientific research fields. It has been studied for its antitumor, antimicrobial, and antifungal properties. It has also been investigated for its anti-inflammatory and antioxidant effects. Furthermore, this compound has been used in the development of new drugs and as a tool for studying biological processes.
特性
IUPAC Name |
5-[(4-chlorophenyl)sulfanylmethyl]-3-pyridin-3-yl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClN3OS/c15-11-3-5-12(6-4-11)20-9-13-17-14(18-19-13)10-2-1-7-16-8-10/h1-8H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CODITZHKBQFFKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NOC(=N2)CSC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(4-Chlorophenyl)sulfanylmethyl]-3-pyridin-3-yl-1,2,4-oxadiazole | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

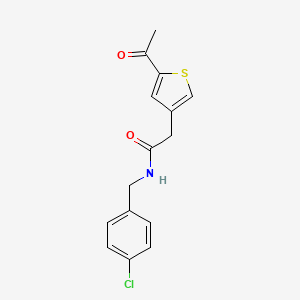
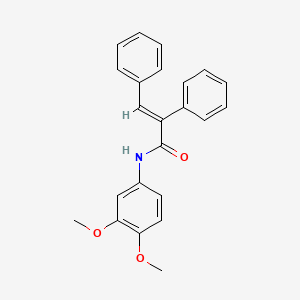
![1-(4-nitrophenyl)-4-[(2,4,5-trichlorophenoxy)acetyl]piperazine](/img/structure/B5155909.png)
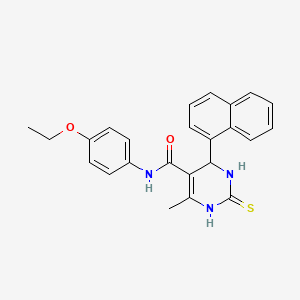


![2-{[4,6-bis(diethylamino)-1,3,5-triazin-2-yl]thio}ethyl phenylcarbamate](/img/structure/B5155932.png)
![1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-N-({1-[2-(3-fluorophenyl)ethyl]piperidin-4-yl}methyl)-N-methylmethanamine](/img/structure/B5155956.png)
![2-{4-[(isopropylamino)sulfonyl]-2-methylphenoxy}-N-(3-pyridinylmethyl)acetamide](/img/structure/B5155959.png)
![1-methyl-5-(4-nitrophenyl)-5,11-dihydro-1H-indeno[2',1':5,6]pyrido[2,3-d]pyrimidine-2,4,6(3H)-trione](/img/structure/B5155984.png)
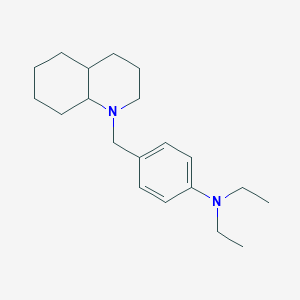
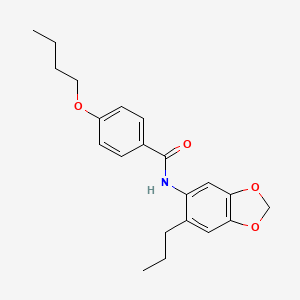
![5-ethyl-N-[4-(1-piperidinylcarbonyl)phenyl]-3-thiophenecarboxamide](/img/structure/B5156005.png)
![N-(4-bromophenyl)-N-[3-(4-morpholinyl)-1,4-dioxo-1,4-dihydro-2-naphthalenyl]acetamide](/img/structure/B5156008.png)